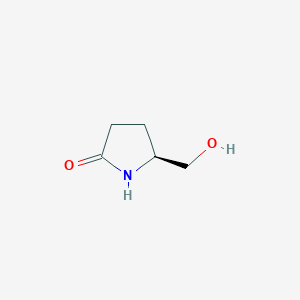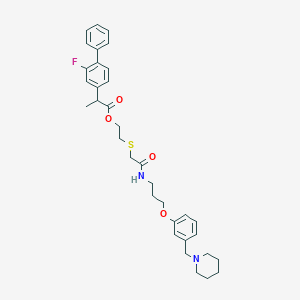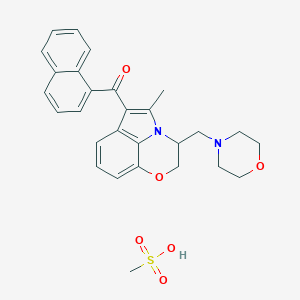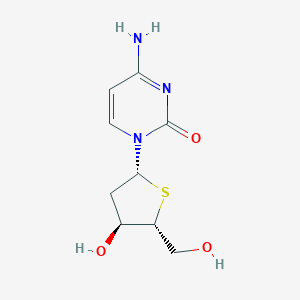
4'-Thio-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Thio-2’-deoxycytidine (TdCyd) is a nucleoside analog . It has been used in clinical trials for patients with advanced solid tumors . TdCyd is incorporated into DNA where it engages the active site of DNA methyltransferase I (DNMT1), a maintenance methyltransferase that contributes to the hypermethylation and silencing of tumor suppressor genes .
Synthesis Analysis
4’-Thio-2’-deoxycytidine was synthesized as a 5’-protected phosphoramidite compatible with solid phase DNA synthesis . When incorporated as the target cytosine (C*) in the GC*GC recognition sequence for the DNA methyltransferase M. Hha I, methyl transfer was strongly inhibited .Molecular Structure Analysis
The crystal structure of a ternary complex of M. Hha I, AdoMet and DNA containing 4’-thio-2’-deoxycytidine was solved at 2.05 Å resolution . The structure is not grossly different from previously solved ternary complexes containing M. Hha I, DNA and AdoHcy .Chemical Reactions Analysis
When 4’-thio-2’-deoxycytidine is incorporated into DNA, it inhibits methylation by the DNA methyltransferase M. Hha I . The inhibitory effect of the 4’ sulfur atom on enzymatic activity may be traced to perturbation of a step in the methylation reaction after DNA binding but prior to methyl transfer .Mécanisme D'action
Safety and Hazards
Orientations Futures
The development of more selective inhibitors of DNMT1 could afford treatment for long durations at effective doses . 5-aza-4’-thio-2’-deoxycytidine (aza-T-dCyd) is as effective as aza-dCyd in depleting DNMT1 in mouse tumor models, but with markedly low toxicity . This suggests that aza-T-dCyd could be a superior DNMT1 depleting agent with respect to aza-dCyd .
Propriétés
Numéro CAS |
134111-30-1 |
|---|---|
Formule moléculaire |
C9H13N3O3S |
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 |
Clé InChI |
MOMUJZRKXYLWMH-SHYZEUOFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](S[C@H]1N2C=CC(=NC2=O)N)CO)O |
SMILES |
C1C(C(SC1N2C=CC(=NC2=O)N)CO)O |
SMILES canonique |
C1C(C(SC1N2C=CC(=NC2=O)N)CO)O |
Synonymes |
2'-deoxy-4'-thiocytidine 2-DTCD 4'-thio-2'-deoxycytidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



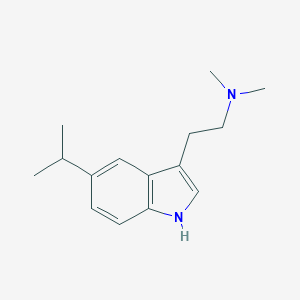
![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)
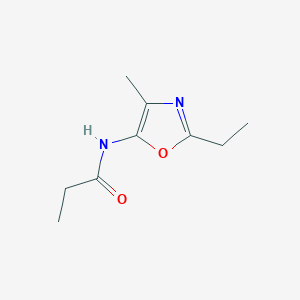
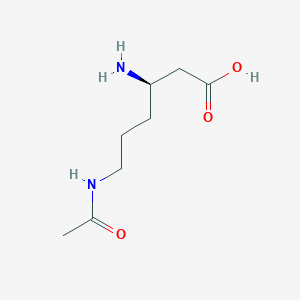
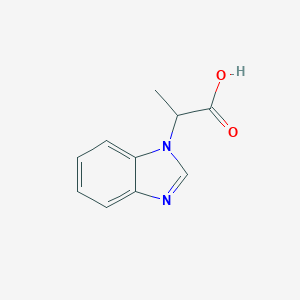

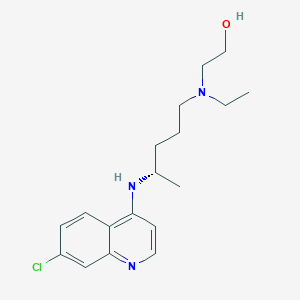

![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
